Acetyl tyrosine ethyl ester

Description

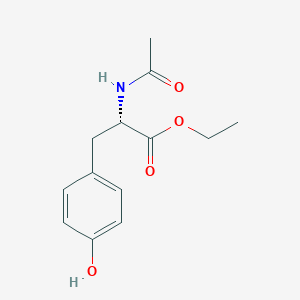

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862437 | |

| Record name | Ethyl N-acetyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-97-1 | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ac-Tyr-OEt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-L-tyrosine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine ethyl ester (NALT-E) is a derivative of the amino acid L-tyrosine, designed to enhance solubility and potential bioavailability for applications ranging from parenteral nutrition to nootropic supplementation. This technical guide provides a comprehensive analysis of the core mechanism of action of NALT-E, focusing on its biochemical conversion, role as a catecholamine precursor, and the available evidence regarding its efficacy. This document consolidates quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to offer a thorough understanding for researchers, scientists, and professionals in drug development. While structurally promising, the available evidence points towards a multi-step enzymatic conversion process with potential limitations in bioavailability compared to its parent compound, L-tyrosine.

Introduction

L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), collectively known as catecholamines. These neurotransmitters are fundamental for regulating mood, cognitive function, and the physiological response to stress. However, the clinical and supplemental use of L-tyrosine can be limited by its poor water solubility. N-Acetyl-L-tyrosine ethyl ester was developed to overcome this limitation by modifying both the amino and carboxyl groups of L-tyrosine to improve its physicochemical properties.

The primary hypothesis underpinning the use of NALT-E is that it functions as a prodrug, which, after administration, is metabolized to release L-tyrosine, thereby increasing its systemic and cerebral concentrations. This guide will delve into the enzymatic processes governing this conversion and the subsequent biochemical cascade leading to catecholamine synthesis.

Mechanism of Action: A Two-Step Hydrolysis Pathway

The core mechanism of action of N-Acetyl-L-tyrosine ethyl ester is its role as a precursor to L-tyrosine, which then participates in the catecholamine synthesis pathway. For NALT-E to be effective, it must undergo a two-step enzymatic hydrolysis in vivo to remove the ethyl ester and N-acetyl groups.

-

Ester Hydrolysis: The ethyl ester group is cleaved by various esterases present in the plasma, liver, and other tissues to yield N-Acetyl-L-tyrosine (NALT).

-

Amide Hydrolysis: The N-acetyl group is subsequently removed from NALT by aminoacylases (or amidases), primarily in the kidneys, to release free L-tyrosine.

Once liberated, L-tyrosine is actively transported across the blood-brain barrier and into catecholaminergic neurons. Inside these neurons, it becomes the substrate for the synthesis of dopamine, norepinephrine, and epinephrine.

Signaling Pathway: Catecholamine Synthesis

The conversion of L-tyrosine to catecholamines is a well-defined enzymatic pathway. The availability of L-tyrosine is the rate-limiting step in this process under conditions of high neuronal activity or stress.

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of N-Acetyl-L-tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. This compound serves as a valuable building block in peptide synthesis and various biochemical studies. The following sections detail the primary synthesis routes, purification protocols, and analytical characterization methods, supported by quantitative data and detailed experimental procedures.

Synthesis of N-Acetyl-L-tyrosine Ethyl Ester

The synthesis of N-Acetyl-L-tyrosine ethyl ester can be approached via two main strategies:

-

Route A: Acetylation of L-tyrosine followed by esterification.

-

Route B: Esterification of L-tyrosine followed by acetylation.

Route B, starting with the synthesis of L-tyrosine ethyl ester, is often preferred as it can lead to higher yields and avoids potential side reactions like diacylation.[1]

This method involves the N-acetylation of pre-synthesized L-tyrosine ethyl ester using an acetylating agent such as acetyl chloride in the presence of a base.[1] This approach offers a convenient and efficient pathway to the desired product.

Reaction Scheme:

HO-C₆H₄-CH₂-CH(NH₂)-COOEt + CH₃COCl → HO-C₆H₄-CH₂-CH(NHCOCH₃)-COOEt + HCl

Experimental Protocols

This protocol is adapted from a procedure utilizing L-tyrosine ethyl ester as the starting material.[1]

Materials:

-

L-tyrosine ethyl ester

-

Acetyl chloride (CH₃COCl)

-

Triethylamine (B128534) (Et₃N)

-

Solvent (e.g., appropriate organic solvent)

Procedure:

-

Dissolve L-tyrosine ethyl ester in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Add triethylamine to the solution to act as a base.

-

Slowly add acetyl chloride dropwise to the stirred solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with the solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can then be purified by recrystallization.

It is important to note that N-Acetyl-L-tyrosine ethyl ester readily forms a monohydrate.[1]

This alternative route first involves the N-acetylation of L-tyrosine, followed by esterification.

Step 1: Synthesis of N-Acetyl-L-tyrosine

This procedure is based on the acylation of L-tyrosine using acetic anhydride (B1165640) under alkaline conditions.[2][3][4]

Materials:

-

L-tyrosine

-

Acetic anhydride

-

Sodium hydroxide (B78521) solution (e.g., 30%)

-

Hydrochloric acid

Procedure:

-

Suspend L-tyrosine in water in a flask with vigorous stirring.[2]

-

Add sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, maintaining a specific pH (e.g., pH 12).[2]

-

Cool the solution and add acetic anhydride dropwise while simultaneously adding sodium hydroxide solution to maintain the pH between 8 and 10.[2]

-

After the addition of acetic anhydride, the reaction may be allowed to proceed for a period at a controlled temperature.

-

Once the reaction is complete, adjust the pH to the acidic range (e.g., 1.5) with hydrochloric acid to precipitate the N-Acetyl-L-tyrosine.[2]

-

The crude product is then collected by filtration and can be purified by recrystallization.

Step 2: Esterification of N-Acetyl-L-tyrosine

The N-Acetyl-L-tyrosine is then esterified to yield the ethyl ester.

Materials:

-

N-Acetyl-L-tyrosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or another suitable esterification catalyst

Procedure:

-

Suspend N-Acetyl-L-tyrosine in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude N-Acetyl-L-tyrosine ethyl ester.

-

The crude product is then purified.

Purification of N-Acetyl-L-tyrosine Ethyl Ester

Purification is critical to obtain a high-purity product suitable for further applications. The most common method is recrystallization.

Solvent Selection: A suitable solvent system for recrystallization should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethyl acetate, ethanol-water mixtures, or acetone-petroleum ether.[3]

Procedure:

-

Dissolve the crude N-Acetyl-L-tyrosine ethyl ester in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a short period to decolorize it.[5]

-

Hot filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

Data Presentation

The following table summarizes key quantitative data for N-Acetyl-L-tyrosine ethyl ester and its monohydrate.

| Parameter | N-Acetyl-L-tyrosine Ethyl Ester | N-Acetyl-L-tyrosine Ethyl Ester Monohydrate | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ · H₂O | [6] |

| Molecular Weight | 251.28 g/mol | 269.29 g/mol | [6] |

| Melting Point | 96 °C | 60 °C (with dehydration), 79-83 °C | [1][7] |

| Appearance | White powder | White to almost white powder/crystal | [7] |

| Purity (Typical) | ≥98% | >98.0% (HPLC) | [7] |

Analytical Characterization

The identity and purity of the synthesized N-Acetyl-L-tyrosine ethyl ester should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. The Rf value of the ester will be higher than that of the corresponding amide or carboxylic acid due to lower polarity.[8]

-

Melting Point: A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra confirm the chemical structure of the molecule.[1][9]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide, ester, and hydroxyl groups.[6][10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.[1]

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of N-Acetyl-L-tyrosine ethyl ester.

Caption: Synthesis workflow for N-Acetyl-L-tyrosine ethyl ester.

Caption: Purification workflow via recrystallization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 3. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 4. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-tyrosine Ethyl Ester | 36546-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. opus.govst.edu [opus.govst.edu]

- 9. N-ACETYL-L-TYROSINE ETHYL ESTER(840-97-1) 1H NMR spectrum [chemicalbook.com]

- 10. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]

N-Acetyl-L-tyrosine Ethyl Ester: A Comprehensive Physicochemical Profile for Researchers and Drug Developers

An In-depth Technical Guide

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a chemically modified derivative of the amino acid L-tyrosine, designed to enhance solubility and stability. This modification makes it a valuable compound in various scientific and pharmaceutical applications, including its use as a substrate in enzymatic assays and as a more bioavailable precursor to L-tyrosine for neurotransmitter synthesis. This technical guide provides a detailed overview of the core physicochemical properties of ATEE, complete with experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The essential physicochemical characteristics of N-Acetyl-L-tyrosine ethyl ester are summarized below. It is important to distinguish between the anhydrous form and the more commonly available monohydrate form, as their properties can differ.

| Property | Anhydrous N-Acetyl-L-tyrosine ethyl ester | N-Acetyl-L-tyrosine ethyl ester monohydrate | Source(s) |

| Chemical Structure |  |  | [1] |

| CAS Number | 840-97-1 | 36546-50-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₉NO₅ | [1] |

| Molecular Weight | 251.28 g/mol | 269.29 g/mol | [1] |

| Melting Point | 78-81 °C | 74.0-84.0 °C | [2] |

| Boiling Point | 394.43 °C (rough estimate) | Not available | |

| Water Solubility | 3.48 g/L (at 28 °C) | Soluble | [3] |

| Solubility in Ethanol | Soluble (50 mg/ml) | Soluble | [4] |

| pKa | Experimental value not readily available in literature. The pKa of the phenolic hydroxyl group in the parent amino acid, L-tyrosine, is approximately 10.1. The carboxylic acid pKa of N-Acetyl-L-tyrosine is predicted to be around 3.67. | Experimental value not readily available in literature. | [4][5] |

| LogP | 0.7 (Predicted) | Not available | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N-Acetyl-L-tyrosine ethyl ester are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which ATEE transitions from a solid to a liquid.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester sample

-

Capillary tubes

-

Melting point apparatus

-

Spatula

Procedure:

-

Ensure the ATEE sample is dry and finely powdered.

-

Pack a small amount of the ATEE sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, set the apparatus to heat at a slower rate (1-2 °C per minute) starting from a temperature approximately 20°C below the approximate melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of ATEE in a saturated solution of a specific solvent at a given temperature.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester sample

-

Solvent of interest (e.g., water, ethanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of ATEE to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of ATEE in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of ATEE.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester sample

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of ATEE and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Slowly add small, precise increments of the standardized titrant (NaOH solution for the acidic phenolic proton) from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient of ATEE.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

-

Prepare a stock solution of ATEE in either the water or n-octanol phase.

-

Add a known volume of the ATEE stock solution to a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and octanol (B41247) phases.

-

Determine the concentration of ATEE in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration of ATEE in the octanol phase to its concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Biological Context and Experimental Workflows

Catecholamine Synthesis Pathway

N-Acetyl-L-tyrosine ethyl ester serves as a prodrug to L-tyrosine, a critical precursor in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This pathway is fundamental for various physiological and cognitive functions.

Caption: Biosynthesis of catecholamines from N-Acetyl-L-tyrosine ethyl ester.

Experimental Workflow: Chymotrypsin Activity Assay

ATEE is a commonly used substrate for the enzyme chymotrypsin. The enzymatic hydrolysis of ATEE can be monitored to determine the activity of the enzyme.

References

- 1. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-tyrosine ethyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. N-Acetyl-L-tyrosine | CAS:537-55-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound N-Acetyl-L-tyrosine (FDB022288) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

Acetyl Tyrosine Ethyl Ester as a Chymotrypsin Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-acetyl-L-tyrosine ethyl ester (ATEE) as a substrate for the serine protease α-chymotrypsin. ATEE is a widely used compound for assaying chymotrypsin (B1334515) activity due to its specificity and the relative ease of monitoring its hydrolysis. This document details the kinetics of the enzymatic reaction, comprehensive experimental protocols for activity assays, and the underlying catalytic mechanism.

Introduction to ATEE and Chymotrypsin

Chymotrypsin is a key digestive enzyme that catalyzes the hydrolysis of peptide bonds, showing a preference for those adjacent to aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1][2] N-α-acetyl-L-tyrosine ethyl ester is a synthetic substrate that mimics the natural substrates of chymotrypsin, making it an excellent tool for studying the enzyme's activity in vitro.[3] The hydrolysis of ATEE by chymotrypsin yields N-acetyl-L-tyrosine and ethanol (B145695), a reaction that can be monitored by various methods.[4]

Enzymatic Reaction and Kinetics

The hydrolysis of ATEE by chymotrypsin follows the Michaelis-Menten kinetics model.[5][6] The reaction proceeds via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[2][7]

The overall reaction is as follows:

ATEE + H₂O --(α-Chymotrypsin)--> N-Acetyl-L-Tyrosine + Ethanol[4]

Kinetic Parameters:

The efficiency of chymotrypsin-catalyzed hydrolysis of ATEE is characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its turnover rate.

| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |

| Acetyl-Tyr-O-Ethylester | 193 | 0.0007 | 280,000 |

| Acetyl-Tyr-Gly-amide | 0.50 | 0.023 | 22 |

Data sourced from a study on chymotrypsin substrate cleavage at 25°C, pH 7.9.[3]

As the data indicates, ester substrates like ATEE are hydrolyzed much more efficiently than amide substrates, as reflected by the significantly higher kcat and kcat/Km values.[3]

Catalytic Mechanism of Chymotrypsin with ATEE

The hydrolysis of ATEE by chymotrypsin is a classic example of covalent catalysis mediated by the enzyme's catalytic triad (B1167595), which consists of Serine-195, Histidine-57, and Aspartate-102 residues in the active site.[1][8]

The mechanism can be divided into two main phases:

-

Acylation Phase:

-

The substrate (ATEE) binds to the active site of chymotrypsin.

-

The catalytic triad facilitates a nucleophilic attack by the hydroxyl group of Serine-195 on the carbonyl carbon of the ATEE ester bond.[8]

-

This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[7]

-

The intermediate collapses, leading to the cleavage of the ester bond. The ethanol moiety is released, and the acetyl-tyrosyl group forms a covalent acyl-enzyme intermediate with Serine-195.[7]

-

-

Deacylation Phase:

-

A water molecule enters the active site.

-

The catalytic triad activates the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.[7]

-

A second tetrahedral intermediate is formed.

-

This intermediate collapses, releasing N-acetyl-L-tyrosine and regenerating the free enzyme.[7]

-

Experimental Protocols for Chymotrypsin Activity Assays

The activity of chymotrypsin using ATEE as a substrate can be determined by several methods, most commonly through titrimetric or spectrophotometric assays.

Titrimetric Assay

This method measures the release of N-acetyl-L-tyrosine, which is acidic, by titrating the reaction mixture with a standardized base to maintain a constant pH.[4]

Reagents:

-

A. 50% (w/w) Methanol Solution: Prepare in deionized water.[4]

-

B. 50 mM N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) Solution: Dissolve ATEE in Reagent A.[4]

-

C. 500 mM Calcium Chloride (CaCl₂) Solution: Prepare in deionized water.[4]

-

D. 100 mM Sodium Hydroxide (NaOH) Solution: Standardized.[4]

-

E. α-Chymotrypsin Enzyme Solution: Prepare a stock solution (e.g., 5-10 mg/mL) in a suitable buffer.[4]

Procedure:

-

In a suitable reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of Reagent C (CaCl₂).[4]

-

Add a known amount of the enzyme solution (Reagent E).

-

Mix by swirling and adjust the pH to 8.4 with Reagent D (NaOH).[4]

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 2.00 mL of Reagent B (ATEE).[4]

-

Mix and incubate at 30°C.

-

When the pH drops to 8.0, start timing the reaction.

-

Maintain the pH at 8.0 by adding small, recorded volumes of Reagent D (NaOH) over a period of 1-5 minutes.[4]

-

Record the total volume of NaOH added and the reaction time.

Calculation of Activity:

One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[4] The activity is calculated based on the rate of NaOH addition required to neutralize the produced N-acetyl-L-tyrosine.

Spectrophotometric Assay

This is a continuous rate determination method that measures the increase in absorbance at 256 nm, which is a result of the hydrolysis of the ester bond in ATEE.[9][10]

Reagents:

-

Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.[10]

-

Substrate Solution: 1.07 mM N-benzoyl-L-tyrosine ethyl ester (BTEE) or a similar concentration of ATEE in 50% (w/w) methanol. Note: While BTEE is commonly cited for this specific wavelength, ATEE can also be used, though the extinction coefficient may differ.[10]

-

Enzyme Diluent: 1 mM HCl.[9]

-

α-Chymotrypsin Enzyme Solution: Dissolve the enzyme in cold 1 mM HCl to a concentration of 1 mg/mL and then dilute to 10-30 µg/mL for the assay.[10]

Procedure:

-

Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.[9]

-

In a quartz cuvette, pipette 1.5 mL of the Buffer and 1.4 mL of the Substrate Solution.[10]

-

Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[10]

-

Record the blank rate, if any.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[11]

-

Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.[10]

Calculation of Activity:

The activity is calculated using the Beer-Lambert law, where the rate of change in absorbance is proportional to the enzyme activity. The specific activity is often expressed in units per milligram of enzyme.

Applications in Research and Drug Development

The use of ATEE as a chymotrypsin substrate is fundamental in several areas:

-

Enzyme Characterization: Determining the kinetic parameters (Km, kcat) of chymotrypsin and its variants.

-

Inhibitor Screening: ATEE assays are employed in high-throughput screening to identify and characterize potential inhibitors of chymotrypsin, which is relevant in drug discovery for conditions where this enzyme's activity is dysregulated.

-

Quality Control: Assessing the purity and activity of chymotrypsin preparations.

Conclusion

N-α-acetyl-L-tyrosine ethyl ester remains a cornerstone substrate for the functional analysis of α-chymotrypsin. Its well-defined kinetic properties and the availability of robust assay protocols make it an invaluable tool for researchers in enzymology, biochemistry, and pharmaceutical sciences. This guide provides a comprehensive technical overview to facilitate the effective use of ATEE in laboratory settings.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 7. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. aklectures.com [aklectures.com]

- 9. benchchem.com [benchchem.com]

- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

An In-depth Technical Guide on the Hydrolysis of Acetyl Tyrosine Ethyl Ester by Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-acetyl-L-tyrosine ethyl ester (ATEE), a synthetic substrate widely used to assay the activity of various proteases. This document details the reaction kinetics, experimental protocols, and underlying enzymatic mechanisms for key proteases, including chymotrypsin (B1334515), trypsin, and subtilisin.

Introduction

N-acetyl-L-tyrosine ethyl ester (ATEE) is a chromogenic substrate analogue for proteases that preferentially cleave peptide bonds C-terminal to aromatic amino acid residues. The hydrolysis of the ester bond in ATEE by these enzymes releases N-acetyl-L-tyrosine and ethanol. This reaction can be conveniently monitored by spectrophotometry or by pH-stat titration, making ATEE a valuable tool in enzyme kinetics and inhibitor screening. This guide focuses on the interaction of ATEE with three well-characterized proteases: chymotrypsin, trypsin, and subtilisin.

Enzymatic Hydrolysis of ATEE: A Comparative Overview

The efficiency of ATEE hydrolysis varies significantly among different proteases, primarily due to the specificities of their substrate-binding pockets.

-

α-Chymotrypsin: This mammalian serine protease exhibits high specificity for large hydrophobic residues, particularly aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. Consequently, ATEE is an excellent substrate for chymotrypsin, and its hydrolysis has been extensively studied to elucidate the enzyme's catalytic mechanism. The reaction proceeds via a "Ping-Pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[1]

-

Trypsin: Another mammalian serine protease, trypsin, has a markedly different substrate preference, primarily cleaving peptide bonds following positively charged amino acid residues like lysine (B10760008) and arginine. Its substrate-binding pocket contains a negatively charged aspartate residue that interacts favorably with these basic side chains. Due to this specificity, N-acetyl-L-tyrosine ethyl ester, with its aromatic side chain, is a very poor substrate for trypsin, and enzymatic activity is generally considered negligible.

-

Subtilisin: This is a bacterial serine protease with broad substrate specificity. While it is known to cleave after a wide range of amino acid residues, it shows a preference for aromatic or hydrophobic residues at the P1 position (the amino acid contributing the carbonyl group to the scissile bond). Therefore, subtilisin is expected to hydrolyze ATEE, although detailed kinetic parameters are not as readily available in the literature as they are for chymotrypsin.

Quantitative Data on ATEE Hydrolysis

The following table summarizes the available kinetic parameters for the hydrolysis of ATEE by chymotrypsin. Due to its substrate specificity, quantitative data for trypsin with ATEE is not applicable. While subtilisin is known to hydrolyze substrates with aromatic residues, specific kinetic data for its reaction with ATEE is not consistently reported in publicly available literature.

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| α-Chymotrypsin | ~0.7 | ~193 | ~2.8 x 105 | 7.8 - 8.0 |

| Trypsin | N/A | N/A | N/A | N/A |

| Subtilisin | Not Reported | Not Reported | Not Reported | Broad (alkaline) |

Note: The kinetic parameters for α-chymotrypsin can vary depending on the specific experimental conditions (e.g., buffer, temperature, ionic strength). The values presented are representative figures from the literature.

Enzymatic Reaction Mechanism

The hydrolysis of ATEE by serine proteases like chymotrypsin and subtilisin follows a well-established two-step mechanism involving a covalent acyl-enzyme intermediate.

References

The Biochemical and Physiological Actions of N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a synthetic derivative of the amino acid L-tyrosine. Its N-acetyl and ethyl ester modifications enhance its solubility and make it a valuable tool in various biochemical and physiological studies. This technical guide provides an in-depth overview of the core actions of ATEE, focusing on its role as an enzyme substrate and a precursor to key neurotransmitters. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways.

I. Biochemical Actions: ATEE as an Enzyme Substrate

ATEE is widely utilized as a substrate for several classes of enzymes, most notably serine proteases. The hydrolysis of the ethyl ester bond by these enzymes can be conveniently monitored, making ATEE a standard reagent in enzyme kinetics and inhibitor screening assays.

A. Major Enzyme Classes Acting on ATEE

-

Chymotrypsin (B1334515): ATEE is a classic substrate for chymotrypsin, a digestive serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids. The hydrolysis of ATEE by chymotrypsin is a well-characterized reaction used to determine chymotrypsin activity.

-

Subtilisin: This serine protease, originally isolated from Bacillus subtilis, also demonstrates significant hydrolytic activity towards ATEE.

-

Complement C'1-esterase: A key enzyme in the classical pathway of the complement system, C'1-esterase, can be assayed using ATEE as a substrate.

-

Carboxypeptidase Y: This yeast vacuolar carboxypeptidase is another protease that can hydrolyze ATEE.

B. Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the hydrolysis of ATEE by various enzymes. These values are essential for comparative studies and for designing enzyme assays.

| Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| α-Chymotrypsin | 0.66 | 550 | - | 7.8 | 25 |

| α-Chymotrypsin (in 6M Urea) | 8.8 x 10⁻² | - | - | 7.8 | 25 |

| C'1-esterase | 17 | - | - | 7.2 - 7.4 | 37 |

| Subtilisin | 150 | - | - | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. The V_max_ for α-Chymotrypsin with ATEE is often expressed in units of activity rather than a specific molar rate per milligram.

II. Physiological Actions: ATEE as a Neurotransmitter Precursor

As a derivative of L-tyrosine, ATEE can serve as a precursor to the catecholamine neurotransmitters: dopamine (B1211576) and norepinephrine (B1679862). Following administration, ATEE is believed to be hydrolyzed to N-acetyl-L-tyrosine (NALT) and subsequently to L-tyrosine, which can then cross the blood-brain barrier.

A. The Catecholamine Synthesis Pathway

Once in the brain, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. L-DOPA is then converted to dopamine by aromatic L-amino acid decarboxylase. Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase.[1][2]

B. Effects on Dopamine and Norepinephrine Levels

While direct quantitative data on the in vivo effects of ATEE on dopamine and norepinephrine levels are limited, studies on its precursor, L-tyrosine, have shown that supplementation can increase the synthesis and release of these neurotransmitters, particularly under conditions of stress or high cognitive demand. It is hypothesized that ATEE, due to its increased solubility, may offer advantages in delivery and bioavailability compared to L-tyrosine, though further research is needed to quantify this effect.[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving ATEE.

A. Spectrophotometric Assay of α-Chymotrypsin Activity

This protocol is a standard method for determining the activity of α-chymotrypsin using ATEE as a substrate. The hydrolysis of ATEE results in an increase in absorbance at 256 nm.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

ATEE solution (1.18 mM in 63.4% methanol)

-

80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂

-

Spectrophotometer with temperature control at 25°C

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of the ATEE solution.

-

Mix by inversion and incubate in the spectrophotometer for 3-4 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of the α-chymotrypsin solution to the cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of the product.

B. pH-Stat Assay for C'1-esterase Activity

This method measures the activity of C'1-esterase by titrating the acid produced during the hydrolysis of ATEE.[4][5]

Materials:

-

C'1-esterase solution

-

ATEE solution (1 M in 2-methoxyethanol)

-

Standardized NaOH solution (e.g., 0.01 M)

-

pH-stat titrator with a micro-electrode

-

Thermostated reaction vessel at 37°C

Procedure:

-

Calibrate the pH electrode of the pH-stat.

-

In the thermostated reaction vessel, add the C'1-esterase solution and buffer to a final volume.

-

Set the pH-stat to maintain a constant pH (e.g., 7.4).

-

Initiate the reaction by adding a known volume of the ATEE solution to the vessel with stirring.

-

The pH-stat will automatically titrate the liberated acid with the NaOH solution to maintain the set pH.

-

Record the volume of NaOH consumed over time.

-

The rate of NaOH consumption is directly proportional to the C'1-esterase activity.

C. Synthesis of N-Acetyl-L-tyrosine Ethyl Ester (ATEE)

This protocol describes a general method for the synthesis of ATEE from L-tyrosine.[4][6]

Materials:

-

L-tyrosine

-

Acetic anhydride (B1165640)

-

Ethanol

-

Thionyl chloride

-

Aqueous alkaline solution (e.g., NaOH)

-

Inorganic acid (e.g., HCl)

Procedure:

-

Acylation: Dissolve L-tyrosine in an aqueous alkaline solution. Add acetic anhydride dropwise while maintaining the alkaline pH to produce N-acetyl-L-tyrosine.

-

Isolation of Intermediate: Acidify the reaction mixture with an inorganic acid to precipitate the N-acetyl-L-tyrosine. Isolate the solid by filtration and dry.

-

Esterification: Suspend the N-acetyl-L-tyrosine in ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Reaction and Isolation: Allow the reaction to proceed, typically with warming, until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude ATEE can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Mandatory Visualizations

A. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving ATEE.

References

- 1. Exploring the Synthesis and Implications of N-Acetyl-5-chloro-3-nitro-l-tyrosine Ethyl Ester || TinyEYE Therapy Services [tinyeye.com]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

Acetyl Tyrosine Ethyl Ester (ATEE) as a Non-Peptidic Calibrant in High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of High-Performance Liquid Chromatography (HPLC), system suitability and calibration are paramount for ensuring the accuracy, precision, and reliability of analytical data. While peptides are often used as calibrants in reversed-phase HPLC, particularly in applications involving biological matrices, there is a growing need for stable, well-characterized, and readily available non-peptidic alternatives. Acetyl Tyrosine Ethyl Ester (ATEE), a derivative of the amino acid L-tyrosine, presents itself as a strong candidate for such a role.[1][2]

ATEE is a small molecule with a defined chemical structure and molecular weight, offering batch-to-batch consistency.[1][3][4] Its N-acetyl and ethyl ester modifications provide stability and desirable chromatographic properties, making it suitable for routine use in system suitability testing and as a calibration standard in various HPLC applications.[1] This technical guide provides an in-depth overview of the use of ATEE as a non-peptidic calibrant in HPLC, including detailed experimental protocols and expected performance characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of ATEE is essential for its effective use as an HPLC calibrant.

| Property | Value | Reference |

| Chemical Name | N-Acetyl-L-tyrosine ethyl ester monohydrate | [1] |

| Synonyms | ATEE, Ac-Tyr-OEt Monohydrate | [2] |

| CAS Number | 36546-50-6 | [3] |

| Molecular Formula | C₁₃H₁₇NO₄ · H₂O | |

| Molecular Weight | 269.29 g/mol | |

| Appearance | White to almost white powder or crystal | [3] |

| Purity (by HPLC) | ≥98.0% | [3][4] |

| Solubility | Soluble in water and ethanol | [1] |

Experimental Protocols for HPLC Analysis of ATEE

The following protocols are based on established methods for the analysis of N-acetylated amino acids and can be adapted for the use of ATEE as a calibrant.[5][6][7]

Instrumentation and Materials

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of ATEE.[6]

-

Reagents and Materials:

-

This compound (ATEE) reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate (B84403) monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

0.45 µm syringe filters

-

Preparation of Stock and Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of ATEE reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).[7]

Chromatographic Conditions

A reversed-phase HPLC method is the most common approach for the analysis of ATEE.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of 20 mM potassium phosphate monobasic (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v). An isocratic elution is often sufficient. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm or 275 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

(Based on protocols for N-Acetyl-L-tyrosine)[5][6]

Sample Preparation for Analysis

For use as a calibrant or system suitability standard, the prepared ATEE solutions can be directly injected after filtration through a 0.45 µm syringe filter.[6]

If ATEE were to be quantified in a complex matrix, a sample preparation step such as protein precipitation would be necessary. For example, for analysis in human plasma, the following procedure can be used:

-

To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[7]

Visualization of Experimental Workflow

The general workflow for using ATEE as an HPLC calibrant involves several key steps, from standard preparation to data analysis.

Quantitative Performance Characteristics

The following tables summarize the expected quantitative performance of an HPLC method for ATEE, based on validated methods for the closely related N-Acetyl-L-tyrosine.[6][7] These parameters are crucial for establishing ATEE as a reliable calibrant.

Table 1: General HPLC Method Performance

| Parameter | Typical Performance |

| Linearity Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

(Data adapted from BenchChem for N-Acetyl-L-tyrosine)[6]

Table 2: Validation Summary for ATEE Quantification in a Biological Matrix (Simulated)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 85 - 115% | 98.5 - 101.2% |

| Precision (Intra-day %RSD) | ≤ 15% | < 5% |

| Precision (Inter-day %RSD) | ≤ 15% | < 7% |

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantification (LOQ) | - | 0.3 µg/mL |

(Based on validation data for N-Acetyl-L-tyrosine in human plasma)[7]

System Suitability Testing with ATEE

ATEE is an excellent candidate for use in system suitability tests (SST) to ensure the HPLC system is performing correctly before sample analysis. A standard solution of ATEE can be injected to monitor key chromatographic parameters.

Stability Considerations

The stability of ATEE solutions is pH-dependent. The primary degradation pathway is the hydrolysis of the N-acetyl group, yielding L-tyrosine and acetic acid. ATEE is most stable in neutral to slightly acidic conditions (pH 4-7). Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases. For optimal stability, it is recommended to prepare fresh solutions or store them at 2-8°C for short-term use and frozen (-20°C or lower) for long-term storage.[8]

Conclusion

This compound (ATEE) serves as a robust and reliable non-peptidic calibrant for a variety of HPLC applications. Its well-defined structure, high purity, and predictable chromatographic behavior make it an ideal standard for system suitability testing and quantitative analysis. The experimental protocols and performance data presented in this guide demonstrate that ATEE can be readily implemented in laboratory workflows to enhance the quality and consistency of HPLC results. By adopting ATEE as a standard calibrant, researchers, scientists, and drug development professionals can improve the accuracy and reliability of their chromatographic data.

References

- 1. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]

- 2. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. Fine Chemicals : N-Acetyl-L-tyrosine Ethyl Ester Monohydrate, 5g, [Purity: >98.0%(HPLC)(N)] [order.apicalscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Cleavage of N-Acetyl-L-tyrosine ethyl ester (ATEE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of N-Acetyl-L-tyrosine ethyl ester (ATEE), a widely used substrate for assaying the activity of chymotrypsin (B1334515) and other related proteases. This document details the core principles of the enzymatic reaction, quantitative kinetic data, experimental protocols, and key factors influencing the cleavage process.

Core Principles of Chymotrypsin-Mediated ATEE Cleavage

The enzymatic hydrolysis of ATEE is predominantly carried out by the serine protease α-chymotrypsin. Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. ATEE mimics a natural substrate for chymotrypsin, with the ester bond being the target for hydrolysis.

The catalytic mechanism of chymotrypsin involves a "ping-pong" kinetic model and a catalytic triad (B1167595) of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The cleavage of ATEE proceeds in two main phases: acylation and deacylation.

-

Acylation Phase: The serine residue, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ATEE ester bond. This results in the formation of a transient tetrahedral intermediate. The ester bond is then cleaved, releasing ethanol. An acyl-enzyme intermediate is formed, where the N-acetyl-L-tyrosine moiety is covalently bonded to the Serine-195 residue.

-

Deacylation Phase: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. The covalent bond between the N-acetyl-L-tyrosine and the serine residue is then broken, releasing N-acetyl-L-tyrosine as the final product and regenerating the active enzyme.

Quantitative Analysis of ATEE Cleavage

The efficiency of ATEE cleavage by chymotrypsin can be quantified using Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km), which represents the substrate concentration at half-maximal reaction velocity and is an indicator of the enzyme's affinity for the substrate, and the catalytic constant (kcat), also known as the turnover number, which represents the maximum number of substrate molecules converted to product per enzyme molecule per second. A higher kcat/Km ratio indicates greater catalytic efficiency.

Below is a summary of kinetic constants for the cleavage of ATEE and a related substrate by chymotrypsin.

| Substrate | Enzyme | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) | Conditions |

| Acetyl-Tyr-O Ethylester (ATEE) | Chymotrypsin | 193 | 0.0007 | 280,000 | 25°C, pH 7.9[1] |

| N-acetyl-L-Trp-OCH2CH3 | Chymotrypsin | 27 | 0.000097 | 278,350 | Not Specified[1] |

Experimental Protocols for Measuring ATEE Cleavage

The enzymatic cleavage of ATEE can be monitored using several methods, with titrimetric and spectrophotometric assays being the most common.

Titrimetric Assay

This method measures the production of N-acetyl-L-tyrosine by monitoring the consumption of a standardized base required to maintain a constant pH.

Materials:

-

α-Chymotrypsin

-

N-Acetyl-L-Tyrosine Ethyl Ester (ATEE)

-

50% (w/w) Methanol

-

500 mM Calcium Chloride (CaCl₂)

-

100 mM Sodium Hydroxide (NaOH), standardized

-

pH-stat or autotitrator

-

Thermostatted reaction vessel

Procedure:

-

Prepare a 50 mM ATEE stock solution in 50% (w/w) methanol.

-

In a thermostatted reaction vessel at 30°C, combine deionized water, 500 mM CaCl₂ solution, and the insoluble α-chymotrypsin enzyme (5-10 mg).

-

Adjust the pH of the mixture to 8.4 with the standardized 100 mM NaOH solution.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the 50 mM ATEE stock solution. The final reaction mix should have initial concentrations of 10 mM ATEE and 100 mM CaCl₂.

-

Start timing the reaction when the pH reaches 8.0.

-

Maintain the pH at 8.0 by the controlled addition of the 100 mM NaOH solution using a pH-stat.

-

Record the volume of NaOH added over a period of 1-5 minutes.

-

Calculate the rate of ATEE hydrolysis based on the rate of NaOH consumption. One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.

Spectrophotometric Assay (Adapted from BTEE protocols)

While a direct spectrophotometric assay for ATEE is less common due to the small change in absorbance upon hydrolysis, a similar substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), is widely used, and the protocol can be adapted. The hydrolysis of the ester bond leads to a change in the molar extinction coefficient, which can be monitored. For BTEE, this change is typically measured at 256 nm.

Materials:

-

α-Chymotrypsin

-

N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) or N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

80 mM Tris-HCl buffer, pH 7.8

-

100 mM Calcium Chloride (CaCl₂)

-

Methanol

-

1 mM Hydrochloric Acid (HCl)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the substrate (e.g., 1.18 mM BTEE in a methanol/water mixture).

-

Prepare the assay buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

-

Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.

-

Set the spectrophotometer to the appropriate wavelength (e.g., 256 nm for BTEE) and equilibrate to 25°C.

-

In a quartz cuvette, combine the assay buffer and the substrate solution.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

Determine the initial rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law, taking into account the change in molar extinction coefficient for the specific substrate used.

Mandatory Visualizations

Catalytic Mechanism of Chymotrypsin

References

ATEE: A Versatile Model Substrate for Probing Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE) has long been established as a cornerstone model substrate in the study of serine proteases. Its chemical properties and susceptibility to hydrolysis by enzymes such as chymotrypsin (B1334515) make it an invaluable tool for characterizing enzyme kinetics, screening inhibitors, and understanding catalytic mechanisms. This technical guide provides a comprehensive overview of ATEE's application, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying biochemical processes.

Core Principles of ATEE as a Substrate

ATEE is an ester derivative of the amino acid L-tyrosine. Serine proteases, a major class of proteolytic enzymes, catalyze the hydrolysis of the ester bond in ATEE. This reaction yields N-Acetyl-L-tyrosine and ethanol. The simplicity of this reaction and the ease of detecting either product form the basis of various assay methodologies. Chymotrypsin, a digestive serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids (tyrosine, tryptophan, and phenylalanine), exhibits robust activity towards ATEE, making it a model system for studying this class of enzymes.

Quantitative Data: Kinetic Parameters

The efficiency of a serine protease in hydrolyzing ATEE is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

While extensive kinetic data for various serine proteases with a wide range of substrates exists, a consolidated table for ATEE is presented below, with a primary focus on the well-characterized interaction with chymotrypsin.

| Serine Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |

| α-Chymotrypsin | ATEE | 0.7 | 193 | 2.8 x 105 | 7.8 - 8.0 | 25 - 30 |

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, ionic strength, and the presence of co-solvents.

Experimental Protocols

Two primary methods are employed to measure the enzymatic hydrolysis of ATEE: titrimetric and spectrophotometric assays.

Titrimetric Assay

This method directly measures the production of the acidic product, N-Acetyl-L-tyrosine. The assay is performed in a pH-stat, an instrument that maintains a constant pH by automatically adding a titrant (e.g., NaOH) to neutralize the acid produced. The rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

Methodology:

-

Reagent Preparation:

-

ATEE Stock Solution: Prepare a 50 mM solution of N-Acetyl-L-tyrosine ethyl ester in 50% (w/w) methanol.

-

Calcium Chloride Solution: Prepare a 500 mM CaCl2 solution in deionized water.

-

Standardized NaOH Solution: Prepare a 100 mM NaOH solution and standardize it.

-

Enzyme Solution: Prepare a solution of the serine protease (e.g., α-chymotrypsin) at a suitable concentration (e.g., 5-10 mg/mL) in deionized water.

-

-

Assay Procedure:

-

In a reaction vessel maintained at 30°C, combine 6.00 mL of deionized water and 2.00 mL of 500 mM CaCl2 solution.

-

Adjust the pH of the solution to 8.4 with the standardized NaOH solution.

-

Add a known amount of the enzyme solution (e.g., 5-10 mg).

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 2.00 mL of the 50 mM ATEE stock solution.

-

Maintain the pH at 8.0 by the continuous addition of the standardized NaOH solution using the pH-stat.

-

Record the volume of NaOH added over time. The rate of reaction is calculated from the rate of NaOH consumption.

-

Spectrophotometric Assay

This method is generally more convenient and amenable to high-throughput screening. While ATEE itself does not have a strong chromogenic product upon hydrolysis, the change in the chemical environment upon ester cleavage can lead to a change in absorbance at a specific wavelength. However, a more common approach involves using a similar substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), which upon hydrolysis to N-Benzoyl-L-tyrosine, results in an increase in absorbance at 256 nm. The principle is directly applicable to ATEE, with the change in absorbance also monitored in the UV range.

Methodology:

-

Reagent Preparation:

-

Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2.

-

ATEE Solution: Prepare a solution of ATEE in a suitable solvent (e.g., 50% methanol) at a concentration appropriate for the desired assay range.

-

Enzyme Solution: Prepare a stock solution of the serine protease (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute further in the assay buffer to achieve a working concentration (e.g., 10-30 µg/mL).

-

-

Assay Procedure:

-

Set a UV-Vis spectrophotometer to the appropriate wavelength (e.g., 256 nm for BTEE, a similar wavelength would be determined for ATEE) and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, mix the assay buffer and the ATEE solution.

-

Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and record any blank rate.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance over time (e.g., for 5-10 minutes).

-

The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

-

Visualizing the Process: Diagrams

To better illustrate the experimental and mechanistic aspects of using ATEE as a serine protease substrate, the following diagrams are provided.

Caption: Workflow for a spectrophotometric assay using ATEE.

Caption: Mechanism of ATEE hydrolysis by a serine protease.

The Catalytic Mechanism in Detail

The hydrolysis of ATEE by serine proteases proceeds via a well-established mechanism involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site: a serine (Ser), a histidine (His), and an aspartate (Asp).[1]

-

Substrate Binding: ATEE binds to the active site of the serine protease. The aromatic side chain of the tyrosine residue in ATEE fits into a hydrophobic pocket (the S1 pocket) of the enzyme, which confers substrate specificity.[2]

-

Nucleophilic Attack: The catalytic triad facilitates the activation of the serine residue (Ser195 in chymotrypsin). The aspartate residue (Asp102) polarizes the imidazole (B134444) ring of the histidine residue (His57), which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser195. This makes the serine oxygen a potent nucleophile.[3][4] The activated serine oxygen then attacks the carbonyl carbon of the ester bond in ATEE, forming a transient, unstable tetrahedral intermediate.[1]

-

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site. The intermediate then collapses, with the histidine residue now acting as a general acid, donating a proton to the ethoxy group. This facilitates the cleavage of the C-O ester bond, releasing ethanol. The N-Acetyl-L-tyrosyl group remains covalently attached to the serine residue, forming an acyl-enzyme intermediate.[1][5]

-

Deacylation: A water molecule enters the active site. The histidine residue, once again acting as a general base, activates the water molecule by abstracting a proton, creating a highly nucleophilic hydroxide (B78521) ion.[6]

-

Second Tetrahedral Intermediate: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.[5]

-

Enzyme Regeneration and Product Release: The second tetrahedral intermediate collapses. The histidine residue, now acting as a general acid, donates a proton to the serine oxygen, breaking the covalent bond between the enzyme and the N-Acetyl-L-tyrosyl group. This releases the final product, N-Acetyl-L-tyrosine, and regenerates the active enzyme, ready to catalyze another reaction cycle.[1]

Conclusion

N-Acetyl-L-tyrosine ethyl ester remains a fundamental tool in the study of serine proteases. Its well-defined interaction with enzymes like chymotrypsin, coupled with straightforward and robust assay methodologies, allows for precise determination of kinetic parameters and provides a valuable system for investigating the intricacies of enzyme catalysis and inhibition. The detailed understanding of its hydrolysis mechanism serves as a paradigm for the broader family of serine proteases, making ATEE an indispensable substrate for researchers in enzymology, drug discovery, and biotechnology.

References

- 1. cdn.wou.edu [cdn.wou.edu]

- 2. researchgate.net [researchgate.net]

- 3. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Methodological & Application

Application Notes and Protocols for N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Chymotrypsin Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin (B1334515) is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin is a key parameter in various fields, including basic enzymology, drug discovery, and quality control of pharmaceutical preparations. N-Acetyl-L-tyrosine ethyl ester (ATEE) is a specific substrate for chymotrypsin, and its hydrolysis can be monitored to determine enzymatic activity. This document provides a detailed protocol for a continuous spectrophotometric assay for chymotrypsin using ATEE.

Principle of the Assay

The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of the ester bond in N-Acetyl-L-tyrosine ethyl ester (ATEE). This reaction produces N-Acetyl-L-tyrosine and ethanol. The hydrolysis of the ester bond leads to a decrease in absorbance at 237 nm, which is directly proportional to the chymotrypsin activity under the specified assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the chymotrypsin activity assay using ATEE.

| Parameter | Value | Reference |

| Wavelength (λ) | 237 nm | [1] |

| Optimal pH | 8.0 | [2] |

| Optimal Temperature | 30°C | [2] |

| Michaelis Constant (Km) | 6.6 x 10-4 M |

| Reagent | Stock Concentration | Final Concentration |

| Tris-HCl Buffer, pH 8.0 | 1 M | 50-100 mM |

| Calcium Chloride (CaCl2) | 1 M | 10-100 mM |

| N-Acetyl-L-tyrosine Ethyl Ester (ATEE) | 50 mM in 50% Methanol (B129727) | 0.5 - 10 mM |

| α-Chymotrypsin | 1 mg/mL in 1 mM HCl | 1-10 µg/mL |

Experimental Protocols

Reagent Preparation

-

Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with ultrapure water.

-

Calcium Chloride (1 M): Dissolve 110.98 g of anhydrous CaCl₂ in 1 L of ultrapure water.

-

ATEE Stock Solution (50 mM): Dissolve 125.6 mg of N-Acetyl-L-tyrosine ethyl ester in 10 mL of 50% (v/v) methanol in water.

-

α-Chymotrypsin Stock Solution (1 mg/mL): Immediately before use, prepare a solution of α-Chymotrypsin in cold 1 mM HCl. Further dilute to a working concentration in the assay buffer.

Assay Procedure (Spectrophotometric Method)

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 237 nm and equilibrate to 30°C.

-

Prepare the Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding:

-

Tris-HCl Buffer (1 M, pH 8.0) to a final concentration of 50-100 mM.

-

Calcium Chloride (1 M) to a final concentration of 10-100 mM.

-

ATEE Stock Solution (50 mM) to the desired final concentration (e.g., 1 mM).

-

Ultrapure water to bring the volume to just under the final assay volume (e.g., 990 µL for a 1 mL final volume).

-

-

Equilibration: Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to reach temperature equilibrium.

-

Blank Measurement: Record the initial absorbance of the reaction mixture without the enzyme.

-

Initiate the Reaction: Add the diluted chymotrypsin solution (e.g., 10 µL of a 100 µg/mL solution) to the cuvette to initiate the reaction.

-

Data Acquisition: Immediately mix by inversion and start recording the decrease in absorbance at 237 nm for 5-10 minutes. The rate of decrease should be linear.

Calculation of Chymotrypsin Activity

The activity of chymotrypsin is calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₂₃₇/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * mg of Chymotrypsin)

Where:

-

ΔA₂₃₇/min: The rate of change in absorbance at 237 nm per minute, determined from the linear portion of the curve.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the ATEE chymotrypsin spectrophotometric assay.

Caption: Simplified "Ping-Pong" mechanism of chymotrypsin hydrolysis of ATEE.

References

Application Notes and Protocols for the Spectrophotometric Determination of ATEE Hydrolysis Rate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely utilized substrate for assaying the activity of chymotrypsin (B1334515) and other serine proteases. The enzymatic hydrolysis of the ester bond in ATEE by chymotrypsin results in the formation of N-Acetyl-L-tyrosine and ethanol (B145695). This reaction can be conveniently monitored using spectrophotometry, as the formation of N-Acetyl-L-tyrosine leads to a change in absorbance in the ultraviolet (UV) spectrum. This application note provides a detailed protocol for the continuous spectrophotometric rate determination of ATEE hydrolysis, enabling the accurate measurement of chymotrypsin activity. The provided methodologies are essential for enzyme kinetics studies, inhibitor screening, and quality control in drug development.

Principle of the Assay

The spectrophotometric assay for chymotrypsin activity is based on the enzymatic hydrolysis of ATEE. The rate of this reaction is determined by measuring the increase in absorbance caused by the formation of N-Acetyl-L-tyrosine. The reaction velocity is directly proportional to the enzyme concentration under conditions of substrate saturation. The assay is typically performed at a pH of 7.8 and a temperature of 25°C. The change in absorbance is monitored at a specific wavelength, commonly 256 nm, which is based on the known absorbance changes for similar substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE). However, some commercial kits suggest monitoring at 237 nm. It is recommended to determine the optimal wavelength for the specific experimental conditions.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the chymotrypsin activity assay using ATEE.

Table 1: Reagent and Experimental Parameters

| Parameter | Value | Reference/Notes |

| Substrate | N-Acetyl-L-tyrosine ethyl ester (ATEE) | |

| Enzyme | α-Chymotrypsin | |

| Buffer | 80 mM Tris-HCl with 100 mM CaCl₂ | Adapted from BTEE protocols[1][2] |

| pH | 7.8 at 25°C | Optimal for chymotrypsin activity[1][2] |

| Temperature | 25°C | |

| Wavelength (λ) | 256 nm or 237 nm | 256 nm is common for similar substrates; 237 nm is suggested by some kits. Optimal wavelength should be verified. |

| Cuvette Path Length | 1 cm | Standard for spectrophotometry |

Table 2: Example Kinetic Data for ATEE Hydrolysis by α-Chymotrypsin

This table presents example data demonstrating the change in absorbance at 256 nm over time for different concentrations of ATEE. This data can be used to determine the initial reaction velocity (V₀).

| Time (seconds) | Δ Absorbance (256 nm) at 0.1 mM ATEE | Δ Absorbance (256 nm) at 0.25 mM ATEE | Δ Absorbance (256 nm) at 0.5 mM ATEE | Δ Absorbance (256 nm) at 1.0 mM ATEE | Δ Absorbance (256 nm) at 2.0 mM ATEE |

| 0 | 0.000 | 0.000 | 0.000 | 0.000 | 0.000 |

| 30 | 0.015 | 0.035 | 0.060 | 0.090 | 0.110 |

| 60 | 0.030 | 0.070 | 0.120 | 0.180 | 0.220 |

| 90 | 0.045 | 0.105 | 0.180 | 0.270 | 0.330 |

| 120 | 0.060 | 0.140 | 0.240 | 0.360 | 0.440 |

| 150 | 0.075 | 0.175 | 0.300 | 0.450 | 0.550 |

| 180 | 0.090 | 0.210 | 0.360 | 0.540 | 0.660 |

Note: This is representative data and actual results may vary.

Experimental Protocols

Preparation of Reagents

a) 80 mM Tris-HCl Buffer with 100 mM CaCl₂ (pH 7.8)

-